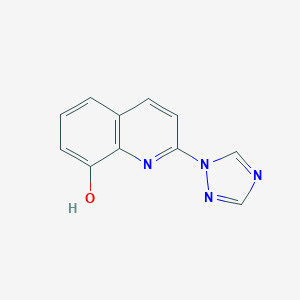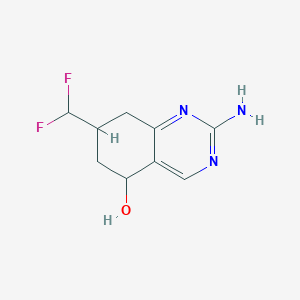![molecular formula C12H22O3 B11890073 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol CAS No. 4994-41-6](/img/structure/B11890073.png)
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is a chemical compound with the molecular formula C₁₂H₂₂O₃. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This structural motif is often found in natural products and pharmaceuticals, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal. One common method is the condensation of cyclohexanone with 1,4-butanediol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Applications De Recherche Scientifique
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including biolubricants and polymers.
Mécanisme D'action
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol depends on its specific application. In general, the compound’s spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the hydroxyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an additional nitrogen atom in the ring structure.
Uniqueness
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is unique due to its specific combination of a spirocyclic acetal and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
4994-41-6 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
4-(1,4-dioxaspiro[4.5]decan-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H22O3/c13-9-5-2-6-11-10-14-12(15-11)7-3-1-4-8-12/h11,13H,1-10H2 |
Clé InChI |
GTFRYSCHXNMOQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OCC(O2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


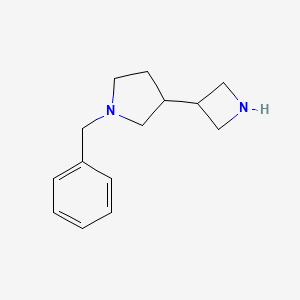

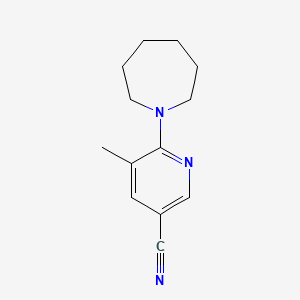


![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)
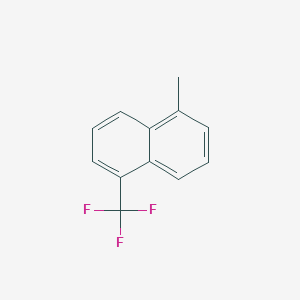
![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)
